molecular formula C15H8Cl3NO2 B2384876 5-chloro-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione CAS No. 252579-05-8

5-chloro-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione

Cat. No.: B2384876
CAS No.: 252579-05-8
M. Wt: 340.58
InChI Key: WVKVCWGATPMWMX-UHFFFAOYSA-N
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Description

5-chloro-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione is a synthetic organic compound characterized by the presence of chlorine atoms and an indole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dichlorobenzyl chloride and indole-2,3-dione.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted indole compounds.

Scientific Research Applications

5-chloro-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid
  • 5-chloro-1-(2,6-dichlorobenzyl)-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide

Uniqueness

Compared to similar compounds, 5-chloro-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione stands out due to its indole structure, which imparts unique chemical and biological properties

Properties

IUPAC Name

5-chloro-1-[(2,6-dichlorophenyl)methyl]indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl3NO2/c16-8-4-5-13-9(6-8)14(20)15(21)19(13)7-10-11(17)2-1-3-12(10)18/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVKVCWGATPMWMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C3=C(C=C(C=C3)Cl)C(=O)C2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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